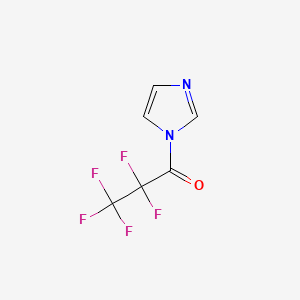

1-(Pentafluoropropionyl)imidazole

Description

The exact mass of the compound 1-(Pentafluoropropionyl)imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377653. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pentafluoropropionyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentafluoropropionyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUSRIIEPFQBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221959 | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-32-5 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71735-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71735-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluoropropionyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM2C96C9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Technical Guide to 1-(Pentafluoropropionyl)imidazole (PFPI): Principles and Applications in Advanced Analytical Research

This guide provides an in-depth exploration of 1-(Pentafluoropropionyl)imidazole (PFPI), a powerful acylating agent, focusing on its pivotal role in the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, showcases field-proven applications, and offers detailed protocols to ensure robust and reproducible results.

Introduction: The Analytical Challenge and the PFPI Solution

In the realm of analytical chemistry, particularly in metabolomics, toxicology, and pharmaceutical analysis, many target molecules are inherently unsuitable for direct analysis by gas chromatography (GC). Compounds such as neurotransmitters, hormones, and certain drugs of abuse contain polar functional groups (e.g., hydroxyls, amines, thiols). These groups lead to poor volatility, thermal instability, and undesirable interactions with the GC column, resulting in broad, tailing peaks and poor sensitivity.[1][2]

Chemical derivatization is the strategic solution to this challenge.[2] By chemically modifying the analyte, we can mask these polar functional groups, thereby increasing volatility, enhancing thermal stability, and improving chromatographic behavior.[1][2] 1-(Pentafluoropropionyl)imidazole (PFPI) has emerged as a superior reagent for this purpose. It is an aggressive acylating agent that efficiently replaces active hydrogens on polar functional groups with a pentafluoropropionyl (PFP) group.

The resulting PFP esters and amides are significantly more volatile and thermally stable. Crucially, the incorporation of the highly electronegative fluorine atoms makes the derivatives exceptionally sensitive to electron capture detection (ECD) and provides characteristic mass shifts and fragmentation patterns for mass spectrometry (MS), dramatically enhancing selectivity and sensitivity.[2]

The Chemistry of PFPI Derivatization: Mechanism and Advantages

PFPI's efficacy stems from its chemical structure. It is an activated derivative of pentafluoropropionic acid where the imidazole ring serves as an excellent leaving group, facilitating a rapid and often quantitative acylation reaction under mild conditions.

Mechanism of Acylation:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of a hydroxyl group) of the analyte attacks the electrophilic carbonyl carbon of the PFPI molecule. This is followed by the departure of the stable imidazole anion, which is subsequently protonated by the hydrogen that was replaced on the analyte.

Sources

A Technical Guide to 1-(Pentafluoropropionyl)imidazole: Structure, Properties, and Advanced Applications

Introduction: The Strategic Role of Activated Acylating Agents in Modern Research

In the landscape of chemical synthesis and analysis, the precise and efficient transfer of an acyl group is a cornerstone reaction. While simple acyl halides and anhydrides are effective, they often generate corrosive acidic byproducts (e.g., HCl) that can compromise sensitive substrates or interfere with analytical systems. This has led to the development of "activated" acylating agents, where the acyl group is attached to a moiety that is both an effective leaving group and a benign byproduct.

Among these, N-acylimidazoles have emerged as exceptionally useful reagents. The imidazole leaving group is a stable, neutral molecule whose basicity can be leveraged to catalyze the reaction or be easily quenched and removed from a reaction mixture. When combined with a perfluorinated acyl group, the resulting reagent, 1-(Pentafluoropropionyl)imidazole (PFPI) , becomes a powerful tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and organic synthesis. The strong electron-withdrawing nature of the pentafluoropropyl chain renders the carbonyl carbon exceptionally electrophilic, leading to rapid and quantitative acylation of nucleophiles under mild conditions.

This guide provides an in-depth examination of the chemical properties, structure, and applications of 1-(Pentafluoropropionyl)imidazole, offering field-proven insights for its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

1-(Pentafluoropropionyl)imidazole is structurally composed of a five-membered aromatic imidazole ring linked via a nitrogen atom to a pentafluoropropionyl carbonyl group.[1] This unique architecture results in a highly reactive and polar molecule.[1]

The key to its reactivity lies in the electronic effects of its two constituent parts:

-

The Pentafluoropropionyl Group (C₂F₅CO-): The five fluorine atoms are intensely electron-withdrawing. This inductive effect polarizes the C-F bonds and, consequently, the C-C bonds, pulling electron density away from the carbonyl carbon. This creates a highly electron-deficient (electrophilic) center, priming it for nucleophilic attack.

-

The Imidazole Ring: Imidazole itself is a stable aromatic heterocycle. When it serves as a leaving group during an acylation reaction, it departs as a neutral molecule, which is thermodynamically favorable and avoids the introduction of strong acids into the reaction medium.

Core Chemical and Physical Data

The fundamental properties of 1-(Pentafluoropropionyl)imidazole are summarized in the table below, providing essential data for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 71735-32-5 | [1][2] |

| Molecular Formula | C₆H₃F₅N₂O | [2][3] |

| Molecular Weight | 214.09 g/mol | [1][2] |

| Systematic Name | 2,2,3,3,3-pentafluoro-1-(1H-imidazol-1-yl)-1-propanone | [1][3] |

| Density | 1.4 g/mL at 20 °C | [1][2] |

| Boiling Point | 46-47 °C at 15 mmHg | [1] |

| Refractive Index | n20/D 1.399 | [1][2] |

| SMILES String | FC(F)(F)C(F)(F)C(=O)n1ccnc1 | [2][3] |

| InChI Key | VZUSRIIEPFQBNE-UHFFFAOYSA-N | [2][3] |

Synthesis and Chemical Reactivity

Plausible Synthetic Route

The synthesis of N-acylimidazoles is typically a straightforward nucleophilic acyl substitution. For 1-(Pentafluoropropionyl)imidazole, the most common laboratory-scale synthesis involves the reaction of imidazole with a highly reactive pentafluoropropionyl source, such as pentafluoropropionyl chloride or pentafluoropropionic anhydride (PFPA).

The causality behind this choice is clear: imidazole's N-1 nitrogen acts as an effective nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically performed in an inert, anhydrous solvent (e.g., dichloromethane or acetonitrile) to prevent premature hydrolysis of the highly reactive reagents.[1] An inert atmosphere is also crucial.[1]

Experimental Protocol: General Synthesis

-

Reaction Setup: To a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add pentafluoropropionic anhydride (PFPA) or pentafluoropropionyl chloride (1.05 equivalents) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete consumption of the starting imidazole.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the imidazole spot.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified via vacuum distillation to yield pure 1-(Pentafluoropropionyl)imidazole.

Mechanism of Acylation: A Self-Validating System

The utility of PFPI stems from its role as a superior acyl-transfer agent. The reaction with a nucleophile (e.g., an alcohol, R'-OH) proceeds via a well-established nucleophilic acyl substitution mechanism. The imidazole ring's function as an excellent leaving group is central to this process.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the highly electrophilic carbonyl carbon of PFPI. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the most stable leaving group. The imidazole ring is a significantly better leaving group than the -OR' group, ensuring the reaction proceeds in the forward direction.

-

Deprotonation: The liberated neutral imidazole molecule is sufficiently basic to deprotonate the oxonium ion, yielding the final ester product and protonated imidazole. This final step is often self-catalyzing.

Caption: Mechanism of acylation using PFPI.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to be dominated by signals from the imidazole ring. Based on data for related N-substituted imidazoles, three distinct signals are predicted in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C2, C4, and C5 positions.[4]

-

¹³C NMR: The carbon spectrum will show signals for the three imidazole carbons (approx. 120-140 ppm) and the carbonyl carbon, which would be significantly deshielded. The two carbons of the pentafluoroethyl group will also be present, showing complex splitting due to C-F coupling.

-

¹⁹F NMR: This is the most definitive technique for confirming the structure of the perfluoroalkyl chain. Two distinct signals are expected: a triplet for the -CF₃ group and a quartet for the -CF₂- group, with chemical shifts characteristic of perfluoroalkanes.

-

Mass Spectrometry (Electron Ionization): The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 214. The most prominent fragmentation pathway would likely be the cleavage of the N-C(O) bond, resulting in a fragment ion for the pentafluoropropionyl cation [C₃F₅O]⁺ (m/z = 147) and the imidazole radical cation (m/z = 67). Further fragmentation of the imidazole ring would lead to the loss of HCN, a characteristic fragmentation pattern for imidazoles.[5]

Core Application: Derivatization for Gas Chromatography (GC)

The primary and most powerful application of PFPI is as a derivatization reagent for gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[2][6]

The Causality Behind Derivatization: Many compounds of biological and pharmaceutical interest (e.g., steroids, amino acids, catecholamines) contain polar functional groups like hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH). These groups make the molecules non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization with PFPI addresses this by:

-

Replacing Active Hydrogens: It replaces the polar, active hydrogens on these functional groups with a nonpolar, stable pentafluoropropionyl group.

-

Increasing Volatility: This transformation drastically reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it suitable for GC analysis.

-

Enhancing Detection: The five fluorine atoms make the derivative highly sensitive to Electron Capture Detection (ECD), a very sensitive GC detection method. For mass spectrometry, the perfluoroalkyl group imparts a characteristic mass and fragmentation pattern, aiding in identification and quantification.

Field-Proven Protocol: Derivatization of Steroids for GC-MS Analysis

While this protocol uses the closely related pentafluoropropionic anhydride (PFPA), the procedure for PFPI is analogous and demonstrates the validated workflow for this class of reagents.[1][7] This protocol is designed to be self-validating through the inclusion of an internal standard.

Step-by-Step Methodology

-

Sample Preparation:

-

To a 1.5 mL glass vial, add the analyte solution (e.g., testosterone in ethyl acetate) and a known amount of an internal standard (e.g., d₃-testosterone).

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous.

-

-

Derivatization Reaction:

-

Add 50 µL of ethyl acetate to the dried residue.

-

Add 50 µL of 1-(Pentafluoropropionyl)imidazole (or PFPA).

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the vial at 65 °C for 30 minutes in a heating block or oven. This ensures the reaction goes to completion.

-

-

Post-Reaction Workup:

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the dried derivative in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or toluene).

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the final solution into the GC-MS system.

-

Typical GC Conditions: Use a nonpolar capillary column (e.g., DB-5MS). A suitable temperature program might start at 150 °C, ramping to 280 °C to ensure elution of the derivatized steroid.

-

MS Conditions: Use Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for high sensitivity. Monitor characteristic ions for the derivatized analyte and the internal standard for quantification.

-

Caption: Standard workflow for analyte derivatization.

Trustworthiness and Advantages in Drug Development

In regulated environments such as drug development and clinical analysis, the trustworthiness of a method is paramount. The use of PFPI as a derivatization agent offers several advantages that contribute to a robust, self-validating analytical system:

-

Quantitative Reaction: The high reactivity of PFPI ensures that the derivatization reaction proceeds to completion under mild conditions, minimizing analyte degradation and ensuring that the measured derivative accurately reflects the initial analyte concentration.

-

Benign Byproduct: Unlike acyl halides or anhydrides, the reaction produces neutral imidazole, which is less likely to interfere with chromatographic columns or ionization sources.

-

High Stability of Derivatives: The resulting pentafluoropropionyl esters and amides are chemically robust and thermally stable, ensuring they do not degrade during GC analysis.

-

Enhanced Sensitivity and Specificity: The unique isotopic pattern and high mass of the pentafluoropropionyl group provide a clear signature in mass spectrometry, enhancing specificity and allowing for low limits of detection, which is critical for analyzing low-concentration drug metabolites in complex biological matrices like plasma or urine.[8]

Conclusion

1-(Pentafluoropropionyl)imidazole stands as a highly effective and strategic reagent for scientists engaged in synthesis and analysis. Its structure is deliberately designed for potent acylating activity, driven by the powerful electron-withdrawing nature of the perfluoroalkyl chain and the stability of the imidazole leaving group. While its primary role is in the derivatization of polar analytes for GC-MS, enhancing volatility and detectability, its fundamental reactivity makes it a valuable tool in organic synthesis for the introduction of the C₂F₅CO- moiety under mild, acid-free conditions. By understanding the principles behind its synthesis, reactivity, and application, researchers can confidently deploy PFPI to overcome analytical challenges and advance their scientific objectives.

References

-

Global Substance Registration System (GSRS). 1-(PENTAFLUOROPROPIONYL)IMIDAZOLE. Available from: [Link]

-

Legrand, C., Dousset, B., Tronel, H., & Belleville, F. (1995). Measurement of plasma testosterone by gas chromatography-negative-ion mass spectrometry using pentafluoropropionic derivatives. Journal of Chromatography B: Biomedical Applications, 663(2), 187-192. Available from: [Link]

-

Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Available from: [Link]

-

Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 1478-1485. Available from: [Link]

-

El-Kashef, H., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5993. Available from: [Link]

-

Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939. Available from: [Link]

-

Gök, Yetkin, et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(4), 453-460. Available from: [Link]

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1087. Available from: [Link]

-

NIST. 1H-Imidazole. NIST Chemistry WebBook. Available from: [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Organic & Biomolecular Chemistry, 1(8), 1388-1395. Available from: [Link]

-

Tsikas, D., et al. (2022). GC–MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(1), 268. Available from: [Link]

-

Fazaeli, R., et al. (2021). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 20A, 696-698. Available from: [Link]

Sources

- 1. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of plasma testosterone by gas chromatography-negative-ion mass spectrometry using pentafluoropropionic derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Reactivity of 1-(Pentafluoropropionyl)imidazole

Abstract

This technical guide provides a comprehensive overview of 1-(Pentafluoropropionyl)imidazole, a pivotal reagent in modern organic and medicinal chemistry. The strategic introduction of fluorinated moieties into molecular frameworks is a cornerstone of contemporary drug design, offering profound enhancements to metabolic stability, lipophilicity, and bioavailability.[1][2] 1-(Pentafluoropropionyl)imidazole serves as a highly efficient acylating agent for transferring the pentafluoropropionyl group (C₂F₅CO-), a valuable bioisostere, onto a wide range of nucleophilic substrates. This document details its synthesis, elucidates the mechanistic principles of its reactivity, provides validated experimental protocols, and tabulates its key physicochemical properties. It is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis.

Introduction: The Strategic Value of Fluoroalkylation

The imidazole core is a ubiquitous scaffold in biologically active molecules and approved pharmaceuticals.[3][4] When functionalized to form N-acyl imidazoles, these compounds become potent acyl transfer agents.[5][6] 1-(Pentafluoropropionyl)imidazole distinguishes itself by merging the advantageous leaving group potential of imidazole with the powerful physicochemical impact of the pentafluoropropionyl group.

The incorporation of fluorine can drastically alter a molecule's properties:

-

Metabolic Stability: The high strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[1]

-

Binding Affinity: The unique electronic properties of fluorine can modulate pKa and lead to more favorable interactions with biological targets.[1]

Consequently, reagents that facilitate the clean and efficient introduction of fluoroalkyl groups are of paramount importance to the medicinal chemist's toolkit. 1-(Pentafluoropropionyl)imidazole stands out as a stable, yet highly reactive, reagent for this purpose.

Synthesis of 1-(Pentafluoropropionyl)imidazole

The most direct and widely employed synthesis of 1-(Pentafluoropropionyl)imidazole involves the reaction of imidazole with pentafluoropropionic anhydride.[7] This reaction proceeds via a classical nucleophilic acyl substitution mechanism.

Mechanism of Synthesis

The synthesis is predicated on the nucleophilicity of the imidazole nitrogen and the high electrophilicity of the anhydride's carbonyl carbons. The lone pair of electrons on one of the imidazole nitrogen atoms initiates a nucleophilic attack on a carbonyl carbon of pentafluoropropionic anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the highly stable pentafluoropropionate anion as a leaving group and yielding the desired N-acyl imidazole product along with one equivalent of pentafluoropropionic acid.

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of 1-(Pentafluoropropionyl)imidazole.

Field-Proven Experimental Protocol: Synthesis

Objective: To synthesize 1-(Pentafluoropropionyl)imidazole from imidazole and pentafluoropropionic anhydride.

Materials:

-

Imidazole (1.0 eq)

-

Pentafluoropropionic anhydride (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DCM.

-

Scientist's Insight: The use of anhydrous solvent and an inert atmosphere is critical. N-acyl imidazoles are highly susceptible to hydrolysis.[8] Any moisture will consume the starting anhydride and degrade the product.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pentafluoropropionic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

-

Scientist's Insight: The reaction is exothermic. A slow, controlled addition at 0 °C prevents potential side reactions and ensures a higher yield. A slight excess of the anhydride ensures full conversion of the limiting imidazole.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the imidazole starting material.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Scientist's Insight: The bicarbonate wash is essential to neutralize and remove the pentafluoropropionic acid byproduct.

-

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(Pentafluoropropionyl)imidazole.[9]

Physicochemical and Spectroscopic Profile

The properties of 1-(Pentafluoropropionyl)imidazole are summarized below. This data is crucial for its proper handling, characterization, and application in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₅N₂O | [10][11] |

| Molecular Weight | 214.09 g/mol | [9][10] |

| Appearance | Colorless to light cream liquid/solid | [12] |

| Density | ~1.4 g/mL at 20 °C | [9][10] |

| Boiling Point | 46-47 °C at 15 mmHg | [9] |

| Refractive Index | n20/D ~1.399 | [9][10] |

| Storage Condition | Store at -20°C, moisture sensitive | [10] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is simple, showing three distinct signals for the imidazole ring protons. The proton at the C2 position will be the most downfield, followed by the protons at the C4 and C5 positions. The exact chemical shifts are solvent-dependent but are expected to be significantly downfield compared to unsubstituted imidazole due to the electron-withdrawing effect of the acyl group.

-

¹⁹F NMR: This is a key technique for confirming the structure.[13] The pentafluoroethyl group will show two signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, with coupling between them. The wide chemical shift range of ¹⁹F NMR ensures these signals are typically well-resolved and free from interference.[14]

-

¹³C NMR: The spectrum will show signals for the three imidazole carbons and the carbonyl carbon, as well as two carbons for the C₂F₅ group, which will exhibit C-F coupling.

-

IR Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the acyl imidazole.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable at m/z = 214.09, confirming the molecular weight.

Reactivity and Synthetic Applications

Core Directive: A Potent Acylating Agent

The reactivity of 1-(Pentafluoropropionyl)imidazole is dominated by the high electrophilicity of its carbonyl carbon. The imidazole ring is an excellent leaving group because its conjugate acid, the imidazolium ion, has a pKa of approximately 7, making it relatively stable.[15] This facilitates nucleophilic attack at the carbonyl center. N-acyl imidazoles are often considered "activated" carboxylic acid derivatives, exhibiting reactivity that is generally greater than esters but more manageable than acid chlorides.[6]

General Mechanism of Acylation

The reaction with a generic nucleophile (Nu-H) proceeds via a two-step addition-elimination pathway.

Caption: General mechanism for acylation of a nucleophile (Nu-H).

Key Applications and Protocols

1-(Pentafluoropropionyl)imidazole is a superior derivatizing reagent, particularly for gas chromatography (GC) analysis, as it creates volatile derivatives of alcohols, amines, and other functional groups that have excellent electron-capture detector (ECD) response.[10]

A. Acylation of Alcohols and Amines: This is the most common application, leading to the formation of stable pentafluoropropionyl esters and amides.

Protocol: Acylation of Benzyl Alcohol

-

In a vial, dissolve benzyl alcohol (1.0 eq) in anhydrous acetonitrile.

-

Add 1-(Pentafluoropropionyl)imidazole (1.1 eq) to the solution at room temperature.

-

Stir the reaction for 1-2 hours. Monitor by TLC for the consumption of benzyl alcohol.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the benzyl pentafluoropropionate ester, which can be further purified if necessary.

-

Scientist's Insight: The mild reaction conditions are a significant advantage, preserving sensitive functional groups elsewhere in the molecule. The reaction is often quantitative and clean.[10]

-

B. Friedel-Crafts Acylation: While less common than using acyl chlorides with strong Lewis acids, N-acyl imidazoles can participate in Friedel-Crafts type reactions, often under milder conditions, to acylate electron-rich aromatic or heteroaromatic rings.[16][17]

C. Applications in Chemical Biology: N-acyl imidazoles are increasingly used in chemical biology for the selective modification of proteins and RNA.[6][18][19] Their balanced reactivity allows for modifications to occur in aqueous environments under biological conditions.[6] The pentafluoropropionyl group can serve as a ¹⁹F NMR probe for studying biomolecular interactions.

Safety and Handling

As with all reactive chemical reagents, proper handling of 1-(Pentafluoropropionyl)imidazole is imperative.

-

Corrosivity and Moisture Sensitivity: As a highly active acylating agent, it should be considered corrosive and is highly sensitive to moisture. Handle only in a well-ventilated fume hood.[12][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) and at low temperatures (-20 °C is recommended) to prevent degradation.[10][12]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.[22]

Conclusion

1-(Pentafluoropropionyl)imidazole is a powerful and versatile reagent that bridges the needs of synthetic organic chemistry, analytical science, and drug discovery. Its straightforward synthesis and balanced reactivity make it an excellent choice for introducing the valuable pentafluoropropionyl moiety into a diverse range of substrates under mild conditions. For researchers aiming to modulate the pharmacokinetic properties of lead compounds or create highly sensitive derivatives for analytical purposes, a thorough understanding and application of this reagent's chemistry provide a distinct strategic advantage.

References

-

Adekola, K., & D’Souza, F. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC, NIH. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]

-

Nawaz, H., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. [Link]

-

Kim, D. H., & Lee, D. H. (2017). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Bulletin of the Korean Chemical Society. [Link]

-

Nawaz, H., et al. (2013). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. [Link]

-

Rueda-Zubiaurre, A., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Hadni, H., & El-Hallouty, S. (2022). Imidazole derivatives synthesis: exploring different methods. ResearchGate. [Link]

-

Pharmaceutical Technology. (2016). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

-

ResearchGate. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. ResearchGate. [Link]

-

Hili, R., et al. (2025). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. bioRxiv. [Link]

-

Global Substance Registration System. (n.d.). 1-(PENTAFLUOROPROPIONYL)IMIDAZOLE. gsrs.ncats.nih.gov. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Acyl Fluorides. ResearchGate. [Link]

-

Tamura, T., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. nmr.chem.uottawa.ca. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. ijarsct.co.in. [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. rsc.org. [Link]

-

Lee, H., & Kim, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]

-

Duke University. (2025). Safe Handling of Hazardous Drugs. safety.duke.edu. [Link]

-

Hili, R., et al. (2023). Stereoselective RNA reaction with chiral 2′-OH acylating agents. PMC, PubMed Central. [Link]

-

Scientific Laboratory Supplies. (n.d.). Pentafluoropropionic anhydride. SLS. [Link]

-

Hili, R., & Yudin, A. K. (2019). The chemistry and applications of RNA 2′-OH acylation. PMC, NIH. [Link]

-

Study.com. (n.d.). Acylation: Mechanism & Reaction. Study.com. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1-(Pentafluoropropionyl)imidazole | 71735-32-5 [smolecule.com]

- 10. 五氟丙酰咪唑 derivatization grade (GC derivatization), ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. Imidazole - Wikipedia [en.wikipedia.org]

- 16. study.com [study.com]

- 17. youtube.com [youtube.com]

- 18. Stereoselective RNA reaction with chiral 2′-OH acylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. safety.duke.edu [safety.duke.edu]

Mechanism of acylation with 1-(Pentafluoropropionyl)imidazole.

An In-Depth Technical Guide on the Core Mechanism of Acylation with 1-(Pentafluoropropionyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-(Pentafluoropropionyl)imidazole (PFPI), a highly efficient acylating agent. We delve into the core chemical principles that govern its reactivity, focusing on the electronic effects of the pentafluoropropionyl group and the role of the imidazole leaving group. The guide elucidates the stepwise mechanism of nucleophilic acyl substitution facilitated by PFPI. Beyond theoretical principles, we present a field-proven application in the derivatization of analytes for ultrasensitive gas chromatography-mass spectrometry (GC-MS) analysis, a technique critical in metabolic studies and drug development. This document is structured to provide not just procedural steps but the causal logic behind them, ensuring that researchers can apply, adapt, and troubleshoot these methods with a deep understanding of the underlying chemistry.

Introduction to Acylation and Imidazole-Based Reagents

Acylation, the process of introducing an acyl group (R-C=O) onto a nucleophile, is a cornerstone of organic synthesis and analytical chemistry. The efficiency of this reaction hinges on the reactivity of the acylating agent, which is determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

1.1 The Unique Advantage of N-Acylimidazoles

N-acylimidazoles are a class of "activated" acyl donors.[1][2] Unlike acid chlorides or anhydrides, which generate corrosive and often problematic byproducts (HCl or carboxylic acids), N-acylimidazoles release the neutral and relatively benign imidazole molecule upon reaction. The imidazole ring itself acts as an excellent leaving group, a key factor that drives the acylation reaction forward. The reactivity of these compounds can be precisely tuned by modifying the acyl group.

1.2 1-(Pentafluoropropionyl)imidazole (PFPI): A Reagent of Exceptional Reactivity

1-(Pentafluoropropionyl)imidazole (PFPI) distinguishes itself through the powerful electron-withdrawing nature of its pentafluoropropionyl moiety. The five fluorine atoms exert a profound inductive effect, pulling electron density away from the carbonyl carbon. This renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to attack by even weak nucleophiles such as sterically hindered alcohols or amines. This heightened reactivity makes PFPI an invaluable tool for quantitative derivatization where speed and completeness are paramount.

The Core Mechanism of Acylation by PFPI

The acylation of a nucleophile (e.g., a primary amine, R'-NH₂) by PFPI proceeds via a classic nucleophilic acyl substitution mechanism. This is not a single-step event but a well-defined pathway involving a transient intermediate.

2.1 Mechanistic Pathway

The reaction can be dissected into three critical stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of PFPI.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom. The result is a transient, unstable tetrahedral intermediate where the carbon is bonded to the oxygen, the pentafluoropropyl group, the imidazole ring, and the incoming nucleophile.[3]

-

Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The carbonyl pi bond is reformed, and in the process, the carbon-nitrogen bond to the imidazole ring is cleaved. The imidazole anion is an effective leaving group due to the stability of the aromatic imidazole ring. A final proton transfer from the nucleophile to the imidazole anion yields the stable acylated product (a pentafluoropropionyl amide) and neutral imidazole.

dot

Caption: General mechanism for the acylation of a primary amine using PFPI.

Field-Proven Application: Derivatization for Ultrasensitive GC-MS Analysis

One of the most powerful applications of PFPI is in the chemical derivatization of analytes prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly crucial in bioanalysis and drug metabolism studies where target molecules are often non-volatile and present at trace levels.

3.1 The Rationale: Why Fluorinated Derivatives Excel

Derivatization with PFPI achieves two critical goals. First, it converts polar functional groups (-OH, -NH₂, -SH) into less polar, more volatile pentafluoropropionyl esters and amides, which are amenable to GC analysis. Second, and most importantly, the high fluorine content makes the derivative highly electronegative. This property is ideal for ultrasensitive detection techniques like Electron Capture Detection (ECD) or, more commonly, Negative Chemical Ionization (NCI) Mass Spectrometry.[4][5] NCI-MS can achieve detection limits orders of magnitude lower than standard electron ionization (EI), enabling the quantification of picogram or even femtogram levels of an analyte.

3.2 Experimental Protocol: Derivatization of a Primary Amine for GC-NCI-MS

This protocol provides a self-validating framework for the quantitative derivatization of a model primary amine analyte in a biological matrix extract.

Materials:

-

1-(Pentafluoropropionyl)imidazole (PFPI)

-

Anhydrous Ethyl Acetate (or other suitable solvent)

-

Analyte Standard Solution

-

Internal Standard (Isotopically labeled version of the analyte)

-

Nitrogen gas for evaporation

-

Lyophilized sample extract (e.g., from plasma or tissue)

Procedure:

-

Sample Reconstitution: Reconstitute the dried sample extract, a calibration standard, and a blank sample in 100 µL of anhydrous ethyl acetate. Add the internal standard to all samples except the blank.

-

Reagent Addition: Add 50 µL of a 10% (v/v) solution of PFPI in anhydrous ethyl acetate to each vial. Causality Note: Using an anhydrous solvent is critical to prevent hydrolysis of the highly reactive PFPI, which would reduce derivatization efficiency and create interfering byproducts.

-

Reaction Incubation: Tightly cap the vials and incubate at 65°C for 30 minutes.[5] Causality Note: Heating accelerates the reaction to ensure it proceeds to completion, which is essential for accurate quantification.

-

Solvent Evaporation: After incubation, cool the vials to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Final Reconstitution: Reconstitute the dried derivative in 50 µL of a suitable injection solvent (e.g., isooctane). The sample is now ready for GC-MS analysis.

-

Self-Validation: The analysis is validated by observing a clean chromatogram for the blank (no analyte or internal standard peaks), a sharp and symmetrical peak for the derivatized standard, and ensuring consistent internal standard response across all samples.

dot

Caption: A typical experimental workflow for sample derivatization with PFPI.

Comparative Analysis and Practical Considerations

While highly effective, PFPI is one of several available acylating agents. Understanding its relative merits is key to sound experimental design.

4.1 PFPI vs. Pentafluoropropionic Anhydride (PFPA)

PFPA is another common reagent for introducing the same acyl group. While PFPI has been found to give higher yields of derivatized products in some cases, the primary difference lies in the byproduct. PFPA generates pentafluoropropionic acid, which can be corrosive and may need to be removed, whereas PFPI generates neutral imidazole.

| Feature | 1-(Pentafluoropropionyl)imidazole (PFPI) | Pentafluoropropionic Anhydride (PFPA) |

| Acyl Group | Pentafluoropropionyl | Pentafluoropropionyl |

| Leaving Group | Imidazole (Neutral) | Pentafluoropropionate (Acidic) |

| Reactivity | Very High | Very High |

| Key Advantage | Generates a non-acidic, benign byproduct. | Often less expensive. |

| Consideration | Highly moisture-sensitive. | Produces a corrosive acidic byproduct. |

4.2 Substrate Scope and Handling

-

Substrate Scope: PFPI effectively acylates primary and secondary amines, alcohols (including phenols), and thiols. Steric hindrance around the target functional group can slow the reaction but can often be overcome with increased temperature or reaction time.

-

Safety and Handling: PFPI is corrosive and acutely toxic if ingested. It is also highly sensitive to moisture. Therefore, it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses), and stored in a desiccator under an inert atmosphere.

Conclusion

1-(Pentafluoropropionyl)imidazole is a superior acylating agent whose high reactivity is mechanistically rooted in the strong inductive effect of its fluorinated acyl chain and the stability of the imidazole leaving group. This combination of properties makes it an indispensable reagent, particularly for the quantitative derivatization of analytes in complex matrices for ultrasensitive GC-MS analysis. By understanding the core mechanism and the rationale behind its application, researchers in pharmaceutical and life sciences can fully leverage the power of PFPI to achieve their analytical and synthetic goals with precision and confidence.

References

- Phukan, K., Ganguly, M., & Devi, N. (2014). Regioselective N-acylation of Imidazole and its Derivatives using an Iron-rich Kaolinite Clay as a Reusable Heterogeneous Catalyst. Journal of Chemical, Biological and Physical Sciences, 4(3), 2345-2354.

- Frimpong, K., et al. (1992). The Regioselective Acylation Reactions of Imidazopyridines. Heterocycles, 34(5), 903-913.

-

Lee, J. P., et al. (1997). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 62(9), 2872-2876. [Link]

-

Kégl, T., et al. (2018). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Periodica Polytechnica Chemical Engineering, 62(1), 10-17. [Link]

-

Le, T. T., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 793. [Link]

-

Mąkosza, M., et al. (2007). Simple synthesis of some pentafluoropropenyl derivatives of pyrimidine and purine based on addition-elimination reaction. Tetrahedron, 63(24), 5366-5372. [Link]

-

Nawaz, H., et al. (2013). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Cellulose, 20, 1635-1642. [Link]

-

GC–MS spectra of the methyl ester pentafluoropropionyl derivates of A the unlabelled and B the deuterium-labelled Nα-methyl-l-lysine (MML). ResearchGate. [Link]

-

Hartwig, J. F., et al. (2012). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 134(30), 12559-12562. [Link]

-

Zaramella, S., et al. (2002). Stability Studies of N‐Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639. [Link]

-

Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

-

A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Environment, 296, 119579. [Link]

- Staab, H. A. (1992). Preparation of n-acylimidazoles.

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]

-

Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Journal of the Korean Chemical Society, 56(2), 251-254. [Link]

-

Synthetic Emergence in N-Arylimidazoles: A Review. (2016). Connect Journals. [Link]

-

Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (2021). ResearchGate. [Link]

-

Le, T. T., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]

-

Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry. [Link]

-

Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. (1975). ResearchGate. [Link]

-

Synthesis of Fluorinated Imidazole[4,5f][6][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. [Link]

-

RP HPLC method for Imidazole. (2013). Chromatography Forum. [Link]

-

Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2018). PubMed Central. [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). OUCI. [Link]

-

Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. (1976). ResearchGate. [Link]

-

Chemical and Pharmacological Properties of Imidazoles. (2014). Human Journals. [Link]

-

Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Fluorinated Acylating Agents in High-Sensitivity Analysis

An In-depth Technical Guide to 1-(Pentafluoropropionyl)imidazole: Properties, Mechanism, and Application

In the landscape of modern analytical chemistry and drug development, the demand for highly sensitive and specific quantification of bioactive molecules is paramount. Many critical analytes, such as amino acids, catecholamines, and alcohols, possess polar functional groups (-NH₂, -OH, -COOH) that render them non-volatile and prone to thermal degradation, making direct analysis by gas chromatography (GC) challenging. Derivatization is the cornerstone technique to overcome these limitations by converting polar analytes into volatile, thermally stable, and more readily detectable derivatives.[1]

1-(Pentafluoropropionyl)imidazole (PFPI) has emerged as a superior reagent for this purpose. It is a highly reactive acylating agent that quantitatively derivatizes primary and secondary amines, as well as hydroxyl groups.[2] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the physical and chemical characteristics of PFPI, delves into the causality of its reaction mechanism, and presents a field-proven protocol for its application in GC-Mass Spectrometry (GC-MS).

Section 1: Core Physicochemical Characteristics

The molecular identity of 1-(Pentafluoropropionyl)imidazole is defined by its CAS number 71735-32-5 and the molecular formula C₆H₃F₅N₂O. Its structure consists of a five-membered imidazole ring attached via a nitrogen atom to a pentafluoropropionyl group. This unique combination of a highly fluorinated acyl chain and an efficient leaving group dictates its physical properties and chemical reactivity.

The key physicochemical properties of PFPI are summarized in the table below, which are critical for its handling, storage, and application, particularly in gas chromatography where volatility and thermal stability are key.

| Property | Value | Source |

| Molecular Weight | 214.09 g/mol | [3] |

| Appearance | Not specified, typically a liquid | |

| Density | 1.4 g/mL at 20 °C | [2] |

| Boiling Point | 46-47 °C at 15 mmHg | |

| Refractive Index | n20/D 1.399 | [2] |

| Flash Point | 98.4 °C | |

| Storage Temperature | Recommended -20°C | [2] |

| Moisture Sensitivity | Sensitive to moisture; hydrolysis can occur. |

Section 2: Chemical Reactivity & Acylation Mechanism

PFPI's utility is rooted in its powerful electrophilic character. The pentafluoropropionyl group contains five fluorine atoms, which exert a strong negative inductive effect (-I effect). This effect withdraws electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the lone pairs of electrons on amine or alcohol functional groups.

Causality of Experimental Choice:

-

Why the Pentafluoropropionyl Group? The primary reason for the extensive fluorination is twofold. First, it dramatically increases the reactivity of the acylating agent. Second, and crucially for analytical applications, the resulting pentafluoropropionyl derivatives are highly electronegative. This property makes them exceptionally sensitive to Gas Chromatography with Electron Capture Detection (GC-ECD), a detector that offers picogram to femtogram-level sensitivity for electrophilic compounds.[2][4] Even in GC-MS, these derivatives exhibit excellent chromatographic behavior and produce characteristic mass spectra.

-

Why the Imidazole Group? The imidazole moiety serves as an excellent leaving group. After the nucleophile attacks the carbonyl carbon, the imidazole ring departs. The conjugate acid of imidazole, the imidazolium ion, has a pKa of approximately 7, making imidazole a significantly better leaving group than, for example, a hydroxyl group (as in a carboxylic acid) or an alkoxide (as in an ester). This facilitates a rapid and often quantitative reaction, proceeding to completion without the need for harsh catalysts.[5][6][7]

The reaction proceeds via a classical nucleophilic acyl substitution mechanism, as illustrated below.

Caption: Reaction mechanism for the derivatization of a primary amine with PFPI.

Section 3: Application Workflow: Derivatization for GC-MS Analysis

A self-validating protocol requires a clear, logical workflow from sample receipt to final data. The following diagram outlines the standard process for derivatizing a sample containing primary amines or alcohols for subsequent GC-MS analysis. This workflow ensures reproducibility and minimizes sources of error.

Caption: General experimental workflow for PFPI derivatization and GC-MS analysis.

Section 4: Field-Proven Experimental Protocol

This protocol details the derivatization of a model primary amine for quantitative analysis by GC-MS. It is adapted from established methods for biogenic amines and amino acids.[8][9]

Objective: To prepare a pentafluoropropionyl derivative of a primary amine standard for GC-MS analysis.

Materials:

-

1-(Pentafluoropropionyl)imidazole (PFPI), derivatization grade (≥98.5%)

-

Model Analyte: Benzylamine (or other primary amine standard)

-

Solvent: Ethyl Acetate (anhydrous, ≥99.8%)

-

Inert Gas: Nitrogen or Argon

-

Equipment: Heating block or water bath, vortex mixer, gas-tight syringes, 2 mL GC autosampler vials with caps.

Step-by-Step Methodology:

1. Preparation of Stock Solutions (Self-Validating Start)

-

Causality: Accurate initial concentrations are critical for accurate final quantification. Using anhydrous solvent prevents premature hydrolysis of the PFPI reagent.

-

Action: Prepare a 1 mg/mL stock solution of the primary amine analyte in anhydrous ethyl acetate. From this, prepare a working standard solution of 10 µg/mL by serial dilution in the same solvent.

2. The Derivatization Reaction

-

Action: In a 2 mL glass vial, place 100 µL of the 10 µg/mL amine working standard.

-

Action: Add 100 µL of 1-(Pentafluoropropionyl)imidazole.

-

Causality: A molar excess of the derivatizing reagent is used to drive the reaction to completion, ensuring all analyte molecules are derivatized for accurate quantification.

-

-

Action: Immediately cap the vial tightly and vortex for 30 seconds.

-

Causality: Immediate capping is crucial to prevent the ingress of atmospheric moisture which can hydrolyze the PFPI reagent and reduce reaction efficiency.

-

-

Action: Place the vial in a heating block or water bath set to 65 °C for 30 minutes.

3. Sample Work-up and Analysis

-

Action: After incubation, remove the vial and allow it to cool to room temperature.

-

Action: Add 800 µL of anhydrous ethyl acetate to the vial to bring the total volume to 1 mL. This results in a final theoretical concentration of 1 µg/mL of the derivatized analyte.

-

Causality: Dilution brings the sample into the optimal linear range for the detector and ensures the concentration is not so high as to cause column overload or detector saturation.

-

-

Action: Vortex the vial for 10 seconds.

-

Action: Transfer the final solution to a GC autosampler vial.

-

Action: Inject 1 µL of the derivatized sample into the GC-MS system.

4. GC-MS Parameters (Typical)

-

GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm x 0.25 µm.

-

Injector: Splitless mode, 280 °C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Start at 70 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[11]

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550 or using Selected Ion Monitoring (SIM) for target ions.

Section 5: Safety, Storage, and Handling

Scientific integrity demands a commitment to safety. 1-(Pentafluoropropionyl)imidazole is a reactive and hazardous chemical that requires careful handling.

-

Hazards: PFPI is classified as corrosive and harmful if swallowed (Acute Toxicity 4, Oral; Skin Corrosion 1B).[2] It can cause severe skin burns and eye damage.

-

Handling: Always handle PFPI in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12] Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and acids.[9] The recommended storage temperature is -20°C to ensure long-term stability.[2]

By adhering to these principles and protocols, researchers and drug development professionals can effectively leverage the powerful capabilities of 1-(Pentafluoropropionyl)imidazole for sensitive and reliable chemical analysis.

References

-

ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Available from: [Link]

-

Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Metabolites, 13(1), 123. Available from: [Link]

-

Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699. Available from: [Link]

-

Poole, C. F. (2007, September 1). The Saga of the Electron-Capture Detector. LCGC International. Available from: [Link]

-

Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(24), 7923–7927. Available from: [Link]

-

de Jong, W. H., et al. (2012). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 84(15), 6451–6458. Available from: [Link]

-

Gotor, R., et al. (2007). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Journal of Physical Organic Chemistry, 20(11), 947-953. Available from: [Link]

-

Global Substance Registration System (GSRS). 1-(PENTAFLUOROPROPIONYL)IMIDAZOLE. Available from: [Link]

-

Baskal, S., & Tsikas, D. (2019). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 24(23), 4250. Available from: [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Imidazole. Available from: [Link]

-

Zhang, Z., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 295, 119545. Available from: [Link]

-

Taylor & Francis Online. Electron capture detector – Knowledge and References. Available from: [Link]

-

dos Santos, F. P., & de Souza, R. O. M. A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1003. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry - Analytical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of the Imidazole Group in Derivatization

Abstract

The imidazole group, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of chemical derivatization. Its unique electronic and steric properties, particularly its amphoteric nature and nucleophilic character, render it a versatile functional group in organic synthesis, medicinal chemistry, and bioconjugation. This guide provides a comprehensive exploration of the multifaceted roles of the imidazole moiety in derivatization reactions. We will delve into the fundamental principles governing its reactivity, explore its utility as a nucleophile and a catalyst, and present practical, field-proven protocols for its application in the synthesis of novel molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the imidazole group in their respective domains.

The Fundamental Chemistry of the Imidazole Group: A Versatile Player

The imidazole ring is a planar, aromatic system containing six π-electrons, which imparts significant stability.[1][2] Its most defining characteristic is its amphoteric nature; it can act as both a weak acid and a weak base.[1][2][3][4] The pKa of the protonated imidazolium ion is approximately 7.0, meaning that at physiological pH, the imidazole group can exist in both protonated (cationic) and neutral forms.[3][4] This equilibrium is central to its role in biological systems, particularly in the active sites of enzymes where it can act as a proton donor or acceptor.

The acidic proton is on the N-1 nitrogen, and upon deprotonation, it forms the imidazolide anion.[3][4] The pKa for this deprotonation is approximately 14.5, making it less acidic than carboxylic acids and phenols but more acidic than alcohols.[3][4]

Nucleophilicity: The Driving Force in Derivatization

The lone pair of electrons on the N-3 nitrogen atom makes the imidazole ring a potent nucleophile.[5][6] This nucleophilicity is the basis for a wide array of derivatization reactions, including alkylation, acylation, and arylation. The reactivity of the imidazole nitrogen can be modulated by the solvent, the nature of the electrophile, and the presence of substituents on the ring.[5] In many synthetic strategies, the more nucleophilic NH group is the primary site of reaction.[5]

Imidazole in Action: Key Derivatization Strategies

The versatility of the imidazole group allows for a multitude of derivatization strategies. These can be broadly categorized based on the role of the imidazole: as a nucleophile, as a catalyst, or as a scaffold for building more complex molecules.

N-Derivatization: Modifying the Core

Direct functionalization of the nitrogen atoms is the most common derivatization strategy.

-

N-Alkylation: This reaction involves the treatment of imidazole with an alkyl halide or other alkylating agent. The reaction typically proceeds readily, often in the presence of a mild base to deprotonate the N-H group and enhance its nucleophilicity.[5]

-

N-Acylation: Acylation of imidazole with acyl chlorides or anhydrides is a facile process that leads to the formation of N-acylimidazoles. These compounds are themselves useful acylating agents, often employed in peptide synthesis and other sensitive acylation reactions.

-

N-Arylation: The introduction of an aryl group onto the imidazole nitrogen can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods provide access to a wide range of N-arylimidazoles, which are important scaffolds in medicinal chemistry.[7]

C-Derivatization: Expanding the Periphery

While N-derivatization is more common, functionalization of the carbon atoms of the imidazole ring is also a valuable synthetic tool.

-

Halogenation: Direct halogenation of the imidazole ring can be achieved using various halogenating agents. The position of halogenation (C-2, C-4, or C-5) can be controlled by the reaction conditions and the nature of the substituents already present on the ring.

-

Nitration: Nitration of imidazoles typically occurs at the C-4 or C-5 position and requires strong nitrating agents.

-

Metalation and Cross-Coupling: Deprotonation of a C-H bond with a strong base, followed by quenching with an electrophile or participation in a cross-coupling reaction, allows for the introduction of a wide variety of substituents at specific carbon positions.

Protecting Groups for Imidazole

In multi-step syntheses, it is often necessary to protect the reactive N-H group of the imidazole ring. A variety of protecting groups have been developed for this purpose, with the choice depending on the specific reaction conditions to be employed. Common protecting groups include the trityl (Tr), benzyloxymethyl (BOM), and various silyl groups. The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for the imidazole nitrogen.[8] A notable method for the selective deprotection of N-Boc-imidazoles using sodium borohydride in ethanol has been developed, offering a mild alternative to standard acidic or basic deprotection methods.[9]

The Imidazole Group as a Catalyst: Accelerating Reactions

Beyond its role as a reactive handle for derivatization, the imidazole group is a highly effective catalyst for a variety of organic transformations.[10][11] Its catalytic activity stems from its ability to act as a nucleophile, a general base, or a proton shuttle.

Nucleophilic Catalysis

In nucleophilic catalysis, the imidazole group attacks an electrophilic center to form a reactive intermediate, which then undergoes further reaction.[12] A classic example is the imidazole-catalyzed hydrolysis of esters. The imidazole first attacks the carbonyl carbon of the ester to form an N-acylimidazolium ion, a highly reactive species that is readily attacked by water to release the carboxylic acid and regenerate the imidazole catalyst.[12][13]

General Base Catalysis

As a general base, imidazole can deprotonate a nucleophile, thereby increasing its reactivity.[12] This mode of catalysis is important in many enzymatic reactions, such as those involving the hydrolysis of peptide bonds.

Applications in Drug Development and Bioconjugation